

An In-depth Technical Guide to 2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethyl-4-methoxy-3(2H)-furanone

Cat. No.: B1214188

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF). DMMF is a furan derivative with potential applications in biofuels and as a platform chemical for the synthesis of more complex molecules. This document includes a summary of its physicochemical properties, detailed structural information, a plausible synthetic pathway from 5-hydroxymethylfurfural (HMF), and a discussion of the potential biological activities of furan-containing compounds. Experimental protocols and data are presented to facilitate further research and development.

Chemical Structure and Properties

2-(dimethoxymethyl)-5-(methoxymethyl)furan, hereafter referred to as DMMF, is an organic compound derived from the versatile biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF). Its structure features a central furan ring substituted with a dimethoxymethyl acetal group at the 2-position and a methoxymethyl ether group at the 5-position.

Chemical Structure:

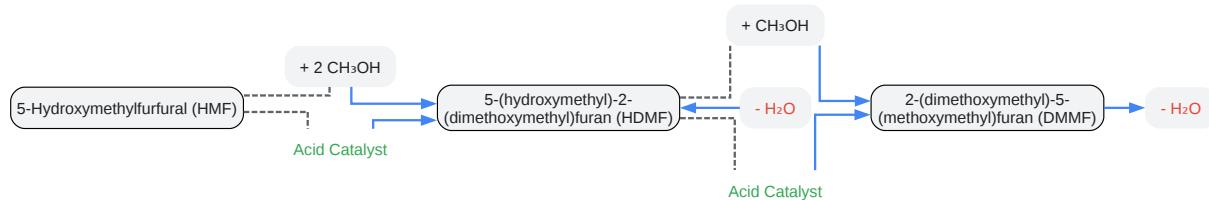
Physicochemical Properties

Quantitative data for DMMF and related compounds are summarized in the table below for easy comparison. It is important to note that some physical properties for DMMF are not readily available in the literature and are estimated based on structurally similar compounds.

Property	2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF)	2-(dimethoxymethyl)furan	5-(methoxymethyl)furan-2-carbaldehyde (MMF)	Reference
Molecular Formula	C ₉ H ₁₄ O ₄	C ₇ H ₁₀ O ₃	C ₇ H ₈ O ₃	[1]
Molecular Weight	186.21 g/mol	142.15 g/mol	140.14 g/mol	[2] [3] [4]
Appearance	Colorless Liquid	-	Colorless Liquid	[2] [5]
Boiling Point	56-57 °C at 0.3 mmHg	112 °C	109-111 °C at 11-12 Torr	[2] [5] [6]
Density	Est. 1.08 g/cm ³	1.052 g/cm ³	1.140 g/cm ³	[5] [6]
Refractive Index	Est. 1.46	1.449	-	[6]
Solubility	Soluble in common organic solvents such as DCM, DMF, DMSO, EtOAc, MeOH.	-	Soluble in lower alcohols.	[2] [5]
CAS Number	110339-34-9	1453-62-9	1917-64-2	[1] [5] [6]

Values are estimated based on structurally related compounds due to a lack of available experimental data.

Synthesis of DMMF from 5-Hydroxymethylfurfural (HMF)


DMMF is synthesized from 5-hydroxymethylfurfural (HMF) through a two-step process involving acetalization of the aldehyde group and etherification of the hydroxyl group. This conversion is typically carried out in the presence of an acid catalyst and an alcohol, in this case, methanol, which acts as both the solvent and a reagent.^[7]

Reaction Pathway

The overall reaction can be summarized as follows:

The reaction proceeds through the formation of an intermediate, 5-(hydroxymethyl)-2-(dimethoxymethyl)furan (HDMF), where the aldehyde group of HMF is first protected as a dimethyl acetal. Subsequently, the hydroxyl group is etherified to form the final product, DMMF.

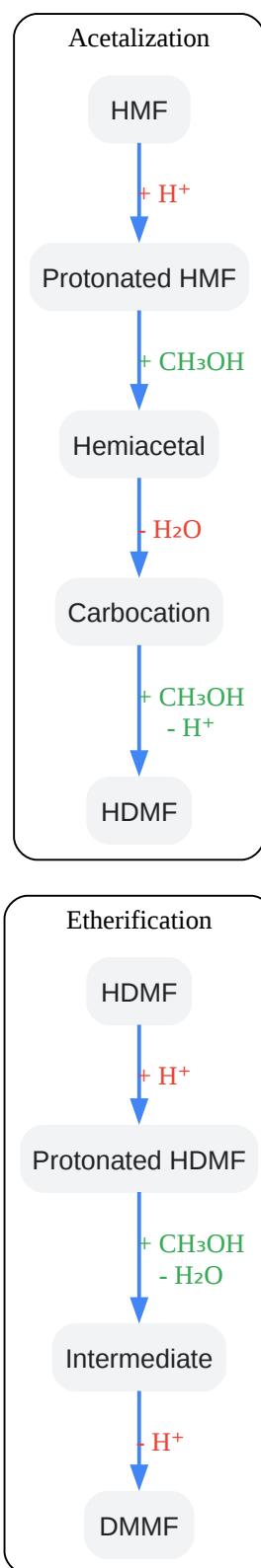

[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway from HMF to DMMF.

Plausible Reaction Mechanism

The formation of DMMF from HMF in the presence of an acid catalyst and methanol involves two key transformations: acetalization of the aldehyde and etherification of the alcohol.

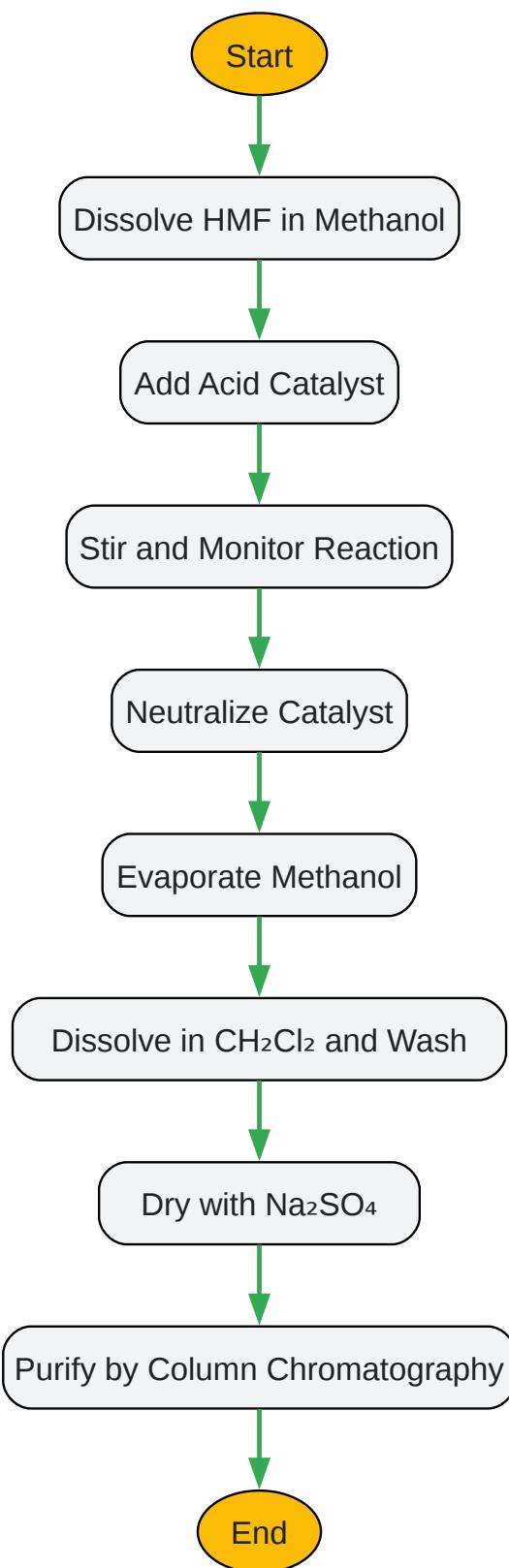
- Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde group in HMF, making the carbonyl carbon more electrophilic.
- Nucleophilic Attack by Methanol (Acetalization): A molecule of methanol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
- Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule, forming a resonance-stabilized carbocation.
- Second Nucleophilic Attack by Methanol: A second molecule of methanol attacks the carbocation, and after deprotonation, the dimethyl acetal is formed (HDMF).
- Protonation of the Hydroxymethyl Group (Etherification): The hydroxyl group at the 5-position is protonated by the acid catalyst.
- SN2 Reaction: A molecule of methanol acts as a nucleophile, displacing a molecule of water in an SN2 reaction to form the methoxymethyl ether.
- Deprotonation: The final product, DMMF, is formed after the deprotonation of the ether oxygen.

[Click to download full resolution via product page](#)

Figure 2: Plausible reaction mechanism for DMMF formation.

Experimental Protocol

While a specific detailed protocol for the synthesis of DMMF is not readily available, the following is a representative procedure adapted from the synthesis of similar furan derivatives.
[\[8\]](#)


Materials:

- 5-Hydroxymethylfurfural (HMF)
- Anhydrous Methanol (MeOH)
- Acid Catalyst (e.g., Amberlyst-15, p-Toluenesulfonic acid)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine

Procedure:

- To a solution of 5-hydroxymethylfurfural (1.0 eq) in anhydrous methanol (20 mL/g of HMF), add the acid catalyst (e.g., 0.1 eq).
- Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion of the reaction, neutralize the acid catalyst by adding a solid base (e.g., sodium bicarbonate) or by washing with a saturated sodium bicarbonate solution.
- Remove the methanol under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(dimethoxymethyl)-5-(methoxymethyl)furan.

[Click to download full resolution via product page](#)

Figure 3: General experimental workflow for DMMF synthesis.

Spectroscopic Data

Detailed spectroscopic data for DMMF is scarce in the public domain. However, based on its structure and data from analogous compounds, the following are the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - Signals corresponding to the two furan protons (typically in the range of δ 6.0-6.5 ppm).
 - A singlet for the acetal proton ($\text{CH}(\text{OCH}_3)_2$) around δ 5.4 ppm.
 - A singlet for the methoxy protons of the acetal group ($\text{CH}(\text{OCH}_3)_2$) around δ 3.3 ppm.
 - A singlet for the methylene protons of the methoxymethyl group (CH_2OCH_3) around δ 4.5 ppm.
 - A singlet for the methoxy protons of the methoxymethyl group (CH_2OCH_3) around δ 3.4 ppm.
- ^{13}C NMR:
 - Signals for the furan ring carbons (typically in the range of δ 100-160 ppm).
 - A signal for the acetal carbon ($\text{CH}(\text{OCH}_3)_2$) around δ 98 ppm.
 - Signals for the methoxy carbons around δ 53-58 ppm.
 - A signal for the methylene carbon of the methoxymethyl group (CH_2OCH_3) around δ 65 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of DMMF is expected to show a molecular ion peak (M^+) at m/z 186. Key fragmentation patterns would likely involve the loss of a methoxy group ($-\text{OCH}_3$) to give a fragment at m/z 155, and the loss of the entire dimethoxymethyl group to give a fragment at m/z 111.

Biological Activity and Drug Development Potential

While there is no specific research on the biological activities of DMMF, the furan scaffold is a common motif in a wide range of biologically active compounds and pharmaceuticals.^[9] Furan derivatives have been reported to exhibit diverse pharmacological properties, including:

- Antibacterial and antifungal activities.^{[10][11]}
- Antiviral activity.^[11]
- Anti-inflammatory properties.^[10]
- Anticancer activity.^[10]
- Neuroprotective effects.^[12]

The presence of the furan ring in DMMF suggests that it could serve as a scaffold for the development of new therapeutic agents.^[9] The acetal and ether functionalities could be modified to modulate the compound's pharmacokinetic and pharmacodynamic properties. Further research is warranted to explore the potential biological activities of DMMF and its derivatives.

Conclusion

2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF) is a furan derivative with a well-defined chemical structure that can be synthesized from the biomass-derived platform chemical 5-HMF. This guide has provided a summary of its known and estimated chemical properties, a plausible synthetic pathway and mechanism, and a general experimental protocol. While specific biological data for DMMF is currently unavailable, the prevalence of the furan moiety in medicinal chemistry suggests that DMMF and its analogues could be interesting candidates for future drug discovery and development programs. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, renewable chemicals, and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | C9H14O4 | CID 71335255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthose.com [synthose.com]
- 3. scbt.com [scbt.com]
- 4. 2-(Dimethoxymethyl)furan | C7H10O3 | CID 11815465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methoxymethylfurfural - Wikipedia [en.wikipedia.org]
- 6. 2-(dimethoxymethyl)furan | CAS#:1453-62-9 | Chemsoc [chemsoc.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijabbr.com [ijabbr.com]
- 11. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 12. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214188#chemical-properties-and-structure-of-dmmf>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com